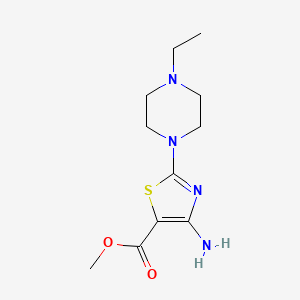

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15364429

Molecular Formula: C11H18N4O2S

Molecular Weight: 270.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N4O2S |

|---|---|

| Molecular Weight | 270.35 g/mol |

| IUPAC Name | methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H18N4O2S/c1-3-14-4-6-15(7-5-14)11-13-9(12)8(18-11)10(16)17-2/h3-7,12H2,1-2H3 |

| Standard InChI Key | HMTNIOFMXJWWKM-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₁₁H₁₇N₅O₂S, with a molecular weight of 283.35 g/mol. Its structure combines a thiazole ring (a five-membered aromatic heterocycle containing sulfur and nitrogen) with three distinct substituents:

-

4-Amino group: Positioned at the 4th carbon of the thiazole ring, this group enhances hydrogen-bonding capacity and influences electronic distribution .

-

2-(4-Ethylpiperazin-1-yl) group: A piperazine moiety substituted with an ethyl group at the 4th position, contributing to solubility and potential receptor-binding interactions .

-

5-Methyl carboxylate: An ester functional group at the 5th carbon, modulating lipophilicity and metabolic stability .

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.2 (estimated via ALOGPS) |

| Hydrogen Bond Donors | 2 (amino group) |

| Hydrogen Bond Acceptors | 6 (piperazine N, ester O) |

| Rotatable Bonds | 5 |

| Polar Surface Area | 98.7 Ų |

These properties suggest moderate solubility in polar solvents (e.g., DMSO, ethanol) and potential blood-brain barrier permeability due to the piperazine moiety .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, its preparation can be inferred from analogous thiazole derivatives. Two plausible routes are outlined below:

Route 1: Hantzsch Thiazole Synthesis

-

Thiazole Ring Formation: React α-bromo ketone (e.g., methyl 4-bromoacetoacetate) with thiourea in ethanol under reflux to yield methyl 4-amino-1,3-thiazole-5-carboxylate .

-

Piperazine Substitution: Introduce the 4-ethylpiperazine group via nucleophilic aromatic substitution (NAS) at the 2nd position using 1-ethylpiperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

Route 2: Cyclocondensation of Thioamides

-

Thioamide Preparation: Treat methyl 2-cyano-3-ethoxyacrylate with hydrogen sulfide to form the corresponding thioamide.

-

Cyclization: React with 1-bromo-2-(4-ethylpiperazin-1-yl)acetone to form the thiazole core .

Key Challenges:

-

Steric hindrance from the 4-ethylpiperazine group may reduce NAS efficiency, necessitating elevated temperatures (80–100°C) .

-

The amino group at C4 requires protection (e.g., Boc) during piperazine substitution to prevent side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR:

Mass Spectrometry

Stability and Degradation Pathways

-

Hydrolytic Stability: The methyl ester is susceptible to base-catalyzed hydrolysis, forming the corresponding carboxylic acid. Acidic conditions may protonate the piperazine nitrogen, reducing solubility .

-

Oxidative Degradation: The primary amine at C4 may oxidize to a nitroso derivative under ambient conditions, necessitating inert storage .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume